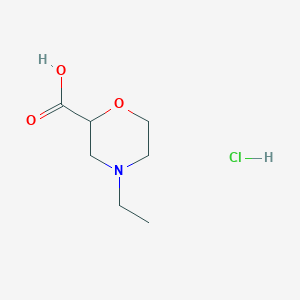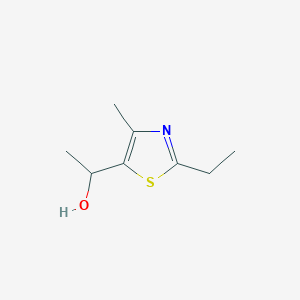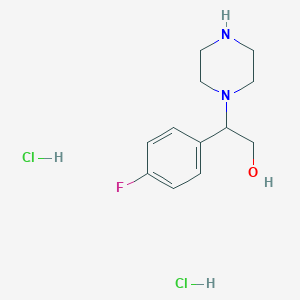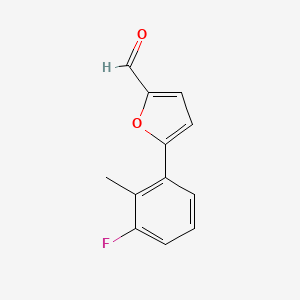![molecular formula C24H20BNO2 B1443128 (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronsäure CAS No. 1084334-86-0](/img/structure/B1443128.png)
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronsäure
Übersicht
Beschreibung
(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid functional group attached to a complex aromatic structure. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid has numerous applications in scientific research, including:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
Target of Action
The primary target of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .
Action Environment
The action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which the compound is used must be carefully considered.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid typically involves the reaction of an aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where an aryl bromide or iodide reacts with a boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a wide range of substituted aromatic derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
Biphenylboronic acid: Contains two phenyl rings connected by a single bond.
4-([1,1’-Biphenyl]-4-yl)phenylboronic acid: Similar structure but lacks the amino group.
Uniqueness
(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group attached to a complex aromatic structure. This combination of functional groups provides the compound with unique reactivity and binding properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of novel pharmaceuticals.
Eigenschaften
IUPAC Name |
[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOYDHJVGOATFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)



![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)
